molecular formula C13H15NO4 B8458279 Methyl 3-[(3-ethoxyacryloyl)amino]benzoate CAS No. 88371-31-7

Methyl 3-[(3-ethoxyacryloyl)amino]benzoate

Cat. No. B8458279
Key on ui cas rn: 88371-31-7
M. Wt: 249.26 g/mol
InChI Key: IXLZDUYBUURIQH-UHFFFAOYSA-N
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Patent
US04578381

Procedure details

10 Grams of m-methoxycarbonyl-N-(β-ethoxyacryloyl)aniline was added to 100 ml of concentrated sulfuric acid gradually, and this mixture was stirred at a room temperature for 2 hours, then at 45° C. for 4 hours. The reaction mixture was poured in ice-water, and the precipitated crystals were collected by filtration and were washed with water. Thus obtained crude crystals were recrystallized from methanol-chloroform to obtain 6.97 g of 5-methoxycarbonylcarbostyril.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH:16]=[CH:17][CH:18]=1)[NH:8][C:9](=[O:15])[CH:10]=[CH:11]OCC)=[O:4]>S(=O)(=O)(O)O>[CH3:1][O:2][C:3]([C:5]1[CH:18]=[CH:17][CH:16]=[C:7]2[C:6]=1[CH:11]=[CH:10][C:9](=[O:15])[NH:8]2)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C=C(NC(C=COCC)=O)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this mixture was stirred at a room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 45° C. for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
were washed with water
CUSTOM
Type
CUSTOM
Details
Thus obtained crude crystals
CUSTOM
Type
CUSTOM
Details
were recrystallized from methanol-chloroform

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C1=C2C=CC(NC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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